molecular formula C15H9NO5 B8035508 (2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one

(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one

Cat. No.: B8035508
M. Wt: 283.23 g/mol
InChI Key: IHUBHUJEOUGOKP-ZSOIEALJSA-N
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Description

(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a benzylidene group, which is further substituted with hydroxy and nitro groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and 1-benzofuran-3(2h)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-nitrobenzaldehyde or 4-hydroxy-3-nitrobenzoic acid.

    Reduction: Formation of 4-amino-3-hydroxybenzylidene-1-benzofuran-3(2h)-one.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, such as enzymes and receptors. The hydroxy and nitro groups may play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-nitrobenzaldehyde: Shares the hydroxy and nitro substituents but lacks the benzofuran ring.

    1-Benzofuran-3(2h)-one: Contains the benzofuran ring but lacks the hydroxy and nitro substituents.

    4-Hydroxy-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the benzofuran ring.

Uniqueness

(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one is unique due to the combination of the benzofuran ring with the hydroxy and nitro-substituted benzylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-12-6-5-9(7-11(12)16(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8,17H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUBHUJEOUGOKP-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one
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(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one
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(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one

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